Boldenone Acetate (androsta-1,4-dien-17β-ol-3-one acetate) is a synthetic anabolic-androgenic steroid (AAS) structurally related to the naturally occurring male hormone testosterone [, , ]. While it is used in veterinary medicine, primarily in horses, its use in humans is banned in many countries [, , , ]. In scientific research, Boldenone Acetate is primarily utilized in animal models to study the effects of AAS on various physiological and pathological processes [, , , , , ].
In the context of veterinary medicine, Boldenone Acetate is used to enhance growth and food conversion in animals. It is particularly noted for its efficacy in increasing lean muscle mass in livestock, which can be beneficial for meat production. However, the use of such substances is subject to strict regulations due to food safety concerns and the potential for residues in animal products3.
Despite its illegal status, Boldenone Acetate is used by some athletes and bodybuilders to increase muscle mass and improve performance. The substance is known for its ability to increase vascularity and muscle hardness, especially during the precontest phase of bodybuilding1. However, this use is associated with significant health risks and is considered doping in professional sports.
The administration of Boldenone Acetate has been linked to various adverse effects on health. Studies have shown that it can cause histopathological changes in the testes, including reduced development and degeneration of the germinal epithelium, leading to infertility in male users1. Additionally, the use of Boldenone and its precursor Boldione in veal calves has been shown to cause prostate hypersecretion, increased apoptotic cells, and decreased proliferation in the germ cell line2. These findings highlight the potential risks associated with the use of anabolic steroids like Boldenone Acetate.
Boldenone Acetate is synthesized from androstenedione through a series of chemical reactions. It belongs to the class of anabolic steroids, specifically under the category of androgenic steroids, which are compounds that mimic the effects of testosterone in the body. Its chemical structure is characterized by a modified steroid backbone, which allows it to exert its anabolic effects while minimizing androgenic side effects.
The synthesis of Boldenone Acetate typically involves several key steps:
A notable method for synthesizing Boldenone involves a high-yield process that includes etherification, reduction, and hydrolysis:
Boldenone Acetate has the molecular formula and a molecular weight of approximately 328.4452 g/mol.
Boldenone Acetate participates in various chemical reactions:
Common reagents include:
Boldenone Acetate exerts its effects primarily through interaction with androgen receptors (AR).
The compound acts as an agonist at the androgen receptor sites, leading to:
The half-life of Boldenone Acetate is approximately 14 days when administered intramuscularly, allowing for sustained anabolic effects over time .
The compound's physical properties facilitate its use as an injectable anabolic agent in veterinary medicine, where stability and efficacy are critical for performance enhancement .
Boldenone Acetate is predominantly used in veterinary medicine for:
Studies have indicated that Boldenone Acetate may have applications beyond veterinary use, including research into its effects on muscle metabolism and potential therapeutic uses in humans .
Boldenone acetate features a modified testosterone scaffold characterized by a cyclopentanoperhydrophenanthrene core. The molecular formula is C₂₁H₂₈O₃, with a molecular weight of 328.4 g/mol [2] [4] [6]. Key structural modifications include:
Table 1: Core Structural Features
Position | Functional Group | Biological Significance |
---|---|---|
C1-C2 | Double bond (Δ¹) | Enhances anabolic potency |
C4-C5 | Double bond (Δ⁴) | Conjugation with 3-keto group |
C3 | Keto group | Hydrogen-bonding site |
C17 | Acetate ester | Modifies half-life |
The Δ¹,⁴ configuration creates a planar, rigid structure in ring A, confirmed by the canonical SMILES:CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C
[2] [6]. This conjugation extends electron delocalization across C1-C2-C3-C4, influencing UV absorption (λₘₐₓ ≈ 240 nm) [4]. The stereochemistry at C17 (β-orientation) is critical for biological activity, denoted in the isomeric SMILES:CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C
[4] [6].
The IUPAC name is:[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate [2] [4] [6].
Table 2: Synonyms and Identifiers
Identifier Type | Value |
---|---|
CAS Registry | 2363-59-9 (primary), 846-46-0 (alternate) [2] [6] |
PubChem CID | 102247 [1] [4] |
EC Number | 219-112-8 [2] [4] |
Common Synonyms | 1-Dehydrotestosterone acetate; Androstadienolone acetate; Boldenone 17-acetate [5] [6] |
MDL Number | MFCD00037711 [3] [6] |
Limited experimental crystallographic data exists, but predicted properties include:
The acetate group at C17 likely participates in van der Waals interactions and dipole-dipole forces, influencing crystal lattice stability. The Δ¹,⁴-diene system creates molecular rigidity, potentially leading to anisotropic packing arrangements [6].
KPCDGGNHYODURF-PXQJOHHUSA-N
[2] [4]. Table 3: Crystallographic and Thermodynamic Properties
Property | Value | Conditions/Notes |
---|---|---|
Molecular Weight | 328.45 g/mol | Calculated from C₂₁H₂₈O₃ |
Melting Point | 149–158°C | Polymorph-dependent [3] [6] |
Boiling Point | 443.6°C | Predicted at 760 mmHg [3] |
Flash Point | 192.7°C | ±28.8°C [3] |
Density | 1.13 g/cm³ | Predicted [6] |
Conformational stability is governed by:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7